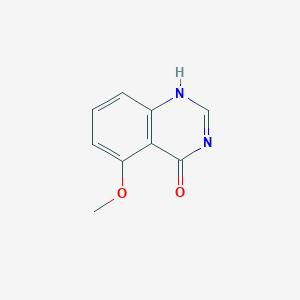

5-methoxyquinazolin-4(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-7-4-2-3-6-8(7)9(12)11-5-10-6/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIQXQRHUFZWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135106-52-4 | |

| Record name | 5-methoxyquinazolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 5-Methoxyquinazolin-4(3H)-one: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. This technical guide focuses on a specific, yet important analog, 5-methoxyquinazolin-4(3H)-one, providing a detailed overview of its synthesis and structural characterization. The strategic placement of the methoxy group at the 5-position can significantly influence the molecule's physicochemical properties and biological interactions, making it a target of interest in drug discovery programs.

Synthesis of this compound

The synthesis of this compound typically proceeds through a cyclization reaction of an appropriately substituted anthranilic acid derivative. A common and effective method involves the reaction of 2-amino-6-methoxybenzoic acid with formamide. This one-pot synthesis is advantageous due to its operational simplicity and the ready availability of the starting materials.

Experimental Protocol: Niementowski Reaction

A plausible synthetic route for this compound is the Niementowski reaction, a classic method for the preparation of 4(3H)-quinazolinones.

Materials:

-

2-amino-6-methoxybenzoic acid

-

Formamide

-

Reaction vessel with a reflux condenser

-

Heating mantle

-

Crystallization dishes

-

Filtration apparatus

Procedure:

-

A mixture of 2-amino-6-methoxybenzoic acid (1 equivalent) and an excess of formamide is placed in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to a temperature of 120-130 °C for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature, during which the product may begin to crystallize.

-

The cooled reaction mixture is poured into water to precipitate the crude product.

-

The solid product is collected by filtration, washed with cold water to remove any residual formamide, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Characterization of this compound

The structural elucidation and confirmation of the synthesized this compound are performed using a combination of spectroscopic techniques and physical property measurements.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not available in search results |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of related quinazolinone structures.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | s | 1H | H-2 |

| ~7.70 | t, J = 8.0 Hz | 1H | H-7 |

| ~7.30 | d, J = 8.0 Hz | 1H | H-8 |

| ~7.10 | d, J = 8.0 Hz | 1H | H-6 |

| ~3.90 | s | 3H | -OCH₃ |

| ~12.1 | br s | 1H | N-H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 | C-4 (C=O) |

| ~155.0 | C-5 |

| ~149.0 | C-8a |

| ~145.0 | C-2 |

| ~135.0 | C-7 |

| ~118.0 | C-4a |

| ~115.0 | C-6 |

| ~110.0 | C-8 |

| ~56.0 | -OCH₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Broad | N-H stretching |

| ~3050 | Medium | Aromatic C-H stretching |

| ~1680 | Strong | C=O stretching (amide) |

| ~1610, 1580 | Medium-Strong | C=C and C=N stretching |

| ~1250 | Strong | C-O stretching (aryl ether) |

| ~1100 | Medium | C-O stretching |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 176 | [M]⁺ (Molecular ion) |

| 148 | [M - CO]⁺ |

| 133 | [M - CO - CH₃]⁺ |

Experimental and Logical Workflows

The synthesis and characterization of this compound follow a logical progression, as illustrated in the diagrams below.

Caption: Synthetic workflow for this compound.

Caption: Logical workflow for the characterization of this compound.

An In-depth Technical Guide on 5-methoxyquinazolin-4(3H)-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methoxyquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone class. The quinazolinone scaffold is of significant interest in medicinal chemistry due to its broad range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The introduction of a methoxy group at the 5-position of the quinazolinone core is expected to modulate its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the known chemical properties, structure, and potential biological significance of this compound, drawing upon data from related methoxy-substituted quinazolinone analogs where specific information for the 5-methoxy isomer is not available.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrimidine ring fused to a benzene ring, with a methoxy group substituted at the 5-position and a ketone group at the 4-position.

Table 1: Chemical Identifiers and Properties of Methoxy-Substituted Quinazolin-4(3H)-one Analogs

| Property | 7-methoxyquinazolin-4(3H)-one | 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | 7-methoxy-6-nitroquinazolin-4(3H)-one |

| Molecular Formula | C₉H₈N₂O₂[1] | C₉H₈N₂O₃[2] | C₉H₇N₃O₄[3] |

| Molecular Weight | 176.17 g/mol [1] | 192.17 g/mol [2] | 221.17 g/mol [3] |

| CAS Number | 16064-24-7[1] | 179688-52-9[2] | 1012057-47-4[3] |

| Canonical SMILES | COC1=CC2=C(C=C1)N=CNC2=O | COC1=C(C=C2C(=C1)N=CNC2=O)O[2] | COC1=CC2=C(C=C1N(=O)=O)N=CNC2=O |

| InChI | InChI=1S/C9H8N2O2/c1-13-7-3-2-6-8(4-7)11-5-10-9(6)12/h2-5H,1H3,(H,10,11,12) | InChI=1S/C9H8N2O3/c1-14-8-3-6-5(2-7(8)12)9(13)11-4-10-6/h2-4,12H,1H3,(H,10,11,13)[2] | InChI=1S/C9H7N3O4/c1-16-8-3-6-5(2-7(8)12(14)15)9(13)11-4-10-6/h2-4H,1H3,(H,10,11,13)[3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of the specific this compound isomer are not explicitly available in the provided search results. However, general synthetic methods for quinazolin-4(3H)-ones are well-established.

General Synthesis of Quinazolin-4(3H)-ones

A common and straightforward method for the synthesis of quinazolin-4(3H)-one derivatives involves the cyclocondensation of an appropriately substituted anthranilic acid or its corresponding amide with a suitable one-carbon source.

Protocol: Synthesis of Quinazolin-4(3H)-one Derivatives from Anthranilamide

This protocol describes a general procedure that can be adapted for the synthesis of this compound, starting from 2-amino-6-methoxybenzamide.

Materials:

-

2-amino-6-methoxybenzamide

-

Triethyl orthoformate

-

Acetic acid

-

Ethanol, absolute

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-methoxybenzamide (1 equivalent) in absolute ethanol.

-

Add triethyl orthoformate (1.5 equivalents) and acetic acid (2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons (a singlet around 3.9-4.1 ppm), and the N-H proton (a broad singlet at lower field). The coupling patterns of the aromatic protons will be crucial for confirming the 5-methoxy substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 160-170 ppm), the carbons of the quinazoline core, and the methoxy carbon (around 55-60 ppm).

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), C=O stretching vibration (around 1650-1690 cm⁻¹), and C-O stretching of the methoxy group.

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information. For this compound (C₉H₈N₂O₂), the expected molecular ion peak [M]⁺ would be at m/z 176.

Potential Biological Significance and Signaling Pathways

While specific biological activities for this compound are not documented, the quinazolin-4(3H)-one scaffold is a well-known pharmacophore with a wide range of biological activities.[4][5][6] Derivatives have shown potential as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.[4][5]

Many quinazolinone-based compounds exert their anticancer effects by inhibiting key signaling molecules such as receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and HER2, or other kinases like CDK2.[3][4] Inhibition of these kinases disrupts downstream signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.

Below is a generalized diagram illustrating the potential mechanism of action for a quinazolin-4(3H)-one derivative as a tyrosine kinase inhibitor.

Caption: Potential mechanism of action for this compound as a receptor tyrosine kinase inhibitor.

Conclusion

This compound represents an intriguing yet understudied member of the quinazolinone family. While direct experimental data is currently lacking in the public domain, its chemical properties and biological activities can be inferred from the extensive research on related analogs. The synthetic accessibility of the quinazolinone scaffold and its proven track record in drug discovery make this compound a compelling target for future research, particularly in the exploration of novel therapeutic agents. Further investigation is warranted to synthesize and characterize this compound and to evaluate its potential pharmacological profile.

References

- 1. chemscene.com [chemscene.com]

- 2. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | C9H8N2O3 | CID 135446413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-methoxy-6-nitroquinazolin-4(3H)-one | 1012057-47-4 | Benchchem [benchchem.com]

- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 5-Methoxyquinazolin-4(3H)-one: A Technical Overview and Research Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on the biological potential of a specific derivative, 5-methoxyquinazolin-4(3H)-one. While direct experimental data on this particular isomer is limited in publicly accessible literature, this document provides a comprehensive overview based on the known activities of closely related methoxy-substituted quinazolin-4(3H)-one analogs. This guide covers potential anticancer and antimicrobial activities, details relevant experimental protocols for synthesis and biological evaluation, and outlines key signaling pathways that are often modulated by this class of compounds. The information presented herein serves as a foundational resource for researchers initiating studies on this compound and its derivatives.

Introduction to the Quinazolin-4(3H)-one Scaffold

Quinazolin-4(3H)-ones are a class of fused heterocyclic compounds that have garnered significant attention from the scientific community due to their diverse pharmacological properties. The core structure, consisting of a pyrimidine ring fused to a benzene ring, is a versatile template for the development of novel therapeutic agents. Derivatives of this scaffold have been reported to exhibit a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral activities. The biological activity of these compounds is highly dependent on the nature and position of substituents on the quinazolinone ring system.

Synthesis of this compound

The synthesis of this compound can be achieved through established synthetic routes for quinazolinone compounds, most notably the Niementowski quinazoline synthesis. This method involves the condensation of an appropriately substituted anthranilic acid with a source of a single carbon atom, typically formamide or orthoformates. The key starting material for the synthesis of the target compound is 2-amino-6-methoxybenzoic acid.

Proposed Synthetic Pathway

The proposed synthesis of this compound from 2-amino-6-methoxybenzoic acid is depicted in the workflow below. This pathway is based on the well-established Niementowski reaction.

Caption: Proposed synthesis of this compound.

Potential Biological Activities

Based on the structure-activity relationships of other methoxy-substituted quinazolin-4(3H)-one isomers, this compound is predicted to exhibit a range of biological activities. The methoxy group, being an electron-donating group, can influence the electronic properties of the quinazolinone ring and its interaction with biological targets.

Anticancer Activity

Numerous quinazolin-4(3H)-one derivatives have been investigated as potential anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling, such as tyrosine kinases (e.g., EGFR, VEGFR) and tubulin polymerization. The position of the methoxy group on the benzene ring can significantly impact cytotoxicity. For instance, studies on other methoxy-substituted quinazolinones have shown that the substitution pattern influences their potency against various cancer cell lines.

Table 1: Cytotoxic Activity of Methoxy-Substituted Quinazolin-4(3H)-one Analogs (Illustrative Data)

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(2-Methoxystyryl)quinazolin-4(3H)-one | HT29 (Colon) | < 1 | [1] |

| 2-(3-Methoxystyryl)quinazolin-4(3H)-one | A2780 (Ovarian) | < 1 | [1] |

| 6,7-Dimethoxy-3-aryl-quinazolin-4(3H)-one | Various | Varies | [2] |

| 7-Methoxy-substituted derivatives | Various | Varies | General Literature |

Note: This table presents illustrative data from related compounds to provide a comparative context for the potential activity of this compound. Direct experimental data for the 5-methoxy isomer is not currently available in the cited literature.

Antimicrobial Activity

The quinazolinone scaffold is also a promising framework for the development of new antimicrobial agents. The presence of a methoxy group can enhance the antibacterial and antifungal properties of these compounds. Electron-donating groups like methoxy on the quinazolinone core have been shown to contribute to better antibacterial activity in some series of derivatives.

Table 2: Antimicrobial Activity of Methoxy-Substituted Quinazolin-4(3H)-one Analogs (Illustrative Data)

| Compound/Analog | Microbial Strain | MIC (µg/mL) | Reference |

| 3-Aryl-6,7-dimethoxyquinazolin-4(3H)-ones | E. coli, S. aureus | Varies | [2] |

| Methoxy-substituted derivatives | Various bacteria | Varies | General Literature |

| Methoxy-substituted derivatives | Various fungi | Varies | General Literature |

Note: This table presents illustrative data from related compounds. The specific antimicrobial spectrum and potency of this compound would need to be determined experimentally.

Experimental Protocols

To facilitate research into the biological activity of this compound, this section provides detailed methodologies for its synthesis and for key in vitro biological assays.

Synthesis Protocol: Niementowski Quinazoline Synthesis

This protocol describes a general procedure for the synthesis of this compound from 2-amino-6-methoxybenzoic acid.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-methoxybenzoic acid (1 equivalent) and an excess of formamide (e.g., 5-10 equivalents).

-

Heating: Heat the reaction mixture to 120-180 °C and maintain this temperature for several hours (typically 2-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water with stirring.

-

Isolation: The crude product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold water and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

-

Characterization: Confirm the structure of the purified product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

In Vitro Cytotoxicity Assay Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing Protocol: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Prepare serial twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add an equal volume of the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Mechanisms of Action and Signaling Pathways

Quinazolin-4(3H)-one derivatives are known to interact with various biological targets to exert their therapeutic effects. The diagram below illustrates a generalized workflow for investigating the mechanism of action of a novel quinazolinone derivative like this compound.

Caption: Workflow for investigating the mechanism of action.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is not yet prevalent in the literature, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The presence and position of the methoxy group are known to significantly influence the pharmacological profile of the quinazolin-4(3H)-one scaffold.

Future research should focus on the synthesis of this compound and its derivatives, followed by comprehensive in vitro and in vivo evaluation of their anticancer and antimicrobial activities. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their further development. This technical guide provides the necessary foundational information and experimental frameworks to initiate and advance such research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Quinazolin-4(3H)-one Derivatives

Disclaimer: This technical guide focuses on the broader quinazolin-4(3H)-one scaffold and its derivatives, with a particular emphasis on methoxy-substituted analogues as representative examples. As of this writing, specific and detailed mechanistic data for 5-methoxyquinazolin-4(3H)-one is not extensively available in the public domain. The information presented herein is a consolidated overview of the well-established mechanisms of action for this class of compounds, intended for researchers, scientists, and drug development professionals.

Executive Summary

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. A significant body of research has highlighted its potential as a potent anticancer agent, primarily through the inhibition of various protein kinases involved in cancer cell proliferation, survival, and angiogenesis. This guide provides a comprehensive overview of the mechanism of action of quinazolin-4(3H)-one derivatives, with a focus on methoxy-substituted analogues. It includes quantitative data on their biological activity, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways they modulate.

Core Mechanism of Action: Tyrosine Kinase Inhibition

The predominant mechanism of action for the anticancer effects of many quinazolin-4(3H)-one derivatives is the inhibition of receptor tyrosine kinases (RTKs). These enzymes play a crucial role in cell signaling, and their dysregulation is a common feature in many cancers. By binding to the ATP-binding site of these kinases, quinazolin-4(3H)-one derivatives can block the downstream signaling pathways that promote tumor growth and survival.

Key kinase targets for this class of compounds include:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in several cancers, leading to uncontrolled cell proliferation.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

-

Human Epidermal Growth Factor Receptor 2 (HER2): An important biomarker and therapeutic target in breast and other cancers.

-

Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle.

The mode of inhibition can vary depending on the specific derivative and the target kinase, with compounds acting as either ATP-competitive (Type I) or non-competitive (Type II) inhibitors.[1][2]

Quantitative Biological Data

The following tables summarize the in vitro efficacy of various methoxy-substituted quinazolin-4(3H)-one derivatives against different cancer cell lines and protein kinases.

Table 1: Cytotoxicity of Methoxy-Substituted Quinazolin-4(3H)-one Derivatives against Cancer Cell Lines

| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |

| 3i | 2-(Hydrazinylcarbonylmethylthio)-3-benzyl-6,7-dimethoxy | MCF-7 | Not Reported | [3] |

| 3i | 2-(Hydrazinylcarbonylmethylthio)-3-benzyl-6,7-dimethoxy | A2780 | Not Reported | [3] |

| WHI-P154 | 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxy | U373 | Micromolar range | [4] |

| WHI-P154 | 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxy | U87 | Micromolar range | [4] |

| Compound 27 | 6,7-dimethoxy-4-anilino | Hep-G2 | Low micromolar | [5] |

| Compound 27 | 6,7-dimethoxy-4-anilino | MCF-7 | Low micromolar | [5] |

| Compound 18B | 4,7-disubstituted 8-methoxy | HCT116 | 5.64 ± 0.68 | [6] |

| Compound 18B | 4,7-disubstituted 8-methoxy | HepG2 | 23.18 ± 0.45 | [6] |

Table 2: Kinase Inhibitory Activity of Methoxy-Substituted Quinazolin-4(3H)-one Derivatives

| Compound ID | Substitution Pattern | Target Kinase | IC50 (µM) | Reference |

| 3i | 2-(Hydrazinylcarbonylmethylthio)-3-benzyl-6,7-dimethoxy | CDK2 | 0.177 ± 0.032 | [3] |

| 3i | 2-(Hydrazinylcarbonylmethylthio)-3-benzyl-6,7-dimethoxy | HER2 | 0.079 ± 0.015 | [3] |

| 3i | 2-(Hydrazinylcarbonylmethylthio)-3-benzyl-6,7-dimethoxy | EGFR | 0.181 ± 0.011 | [3] |

| Compound 27 | 6,7-dimethoxy-4-anilino | VEGFR-2 | 0.016 ± 0.002 | [5] |

| Compound 12 | Quinazoline sulfonamide | EGFRT790M | 0.0728 | [5] |

| Compound 12 | Quinazoline sulfonamide | VEGFR-2 | 0.0523 | [5] |

Key Signaling Pathways

The following diagrams illustrate the primary signaling pathways targeted by quinazolin-4(3H)-one derivatives.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. vet.cornell.edu [vet.cornell.edu]

- 6. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

In Vitro Profile of 5-Methoxyquinazolin-4(3H)-one and its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies conducted on the 5-methoxyquinazolin-4(3H)-one scaffold and its derivatives. The quinazolin-4(3H)-one core is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This document collates available quantitative data, details common experimental methodologies, and visualizes key cellular pathways and workflows to serve as a valuable resource for researchers in oncology and drug discovery. While specific data for the parent this compound is limited in publicly accessible literature, this guide leverages data from structurally related analogs to illustrate the therapeutic potential of this chemical class.

Quantitative Biological Activity

The antiproliferative and enzyme inhibitory activities of various quinazolin-4(3H)-one derivatives have been extensively evaluated across numerous studies. The following tables summarize the cytotoxic effects against various cancer cell lines and inhibitory concentrations against key oncological enzyme targets. It is important to note that the substitutions on the quinazolinone core significantly influence the biological activity.

Table 1: In Vitro Cytotoxicity of Quinazolin-4(3H)-one Derivatives

| Compound/Derivative Class | Cell Line | Assay Type | IC50 (µM) | Reference |

| 2,3-disubstituted quinazolin-4(3H)-ones | MCF-7 (Breast) | MTT | 0.20 - 15.72 | [1][2] |

| A2780 (Ovarian) | MTT | 0.14 - 16.43 | [1][2] | |

| Polyphenolic derivatives | A549 (Lung) | Not Specified | Varies | [3] |

| LNCaP (Prostate) | Not Specified | Varies | [3] | |

| Dithiocarbamate derivatives | HT29 (Colon) | Not Specified | 5.53 | |

| 2-styrylquinazolin-4(3H)-ones | Various | Not Specified | Sub-µM | [4] |

Table 2: In Vitro Enzyme Inhibition by Quinazolin-4(3H)-one Derivatives

| Compound/Derivative Class | Target Enzyme | IC50 (µM) | Reference |

| 2,3-disubstituted quinazolin-4(3H)-ones | CDK2 | 0.173 - 0.177 | [1] |

| HER2 | 0.079 - 0.138 | [1] | |

| EGFR | 0.097 - 0.181 | [1] | |

| VEGFR2 | 0.247 - 0.294 | [1] | |

| Dithiocarbamate derivatives | Tubulin Polymerization | Not Specified |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of published findings. The following sections provide comprehensive protocols for common in vitro assays used to evaluate the biological activity of quinazolin-4(3H)-one derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, A2780, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the test compounds). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.

Materials:

-

Treated and untreated cells

-

Phosphate-Buffered Saline (PBS)

-

Ice-cold 70% ethanol

-

RNase A solution (100 µg/mL in PBS)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1 x 10⁶ cells for each sample.

-

Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 3 mL of PBS. Repeat this washing step.

-

Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.

-

Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the supernatant. Wash the pellet twice with 3 mL of PBS.

-

RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes to degrade RNA.

-

PI Staining: Add 400 µL of PI staining solution to the cells and mix well. Incubate at room temperature for 5-10 minutes, protected from light.

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. The PI fluorescence should be measured on a linear scale to resolve the different cell cycle phases.

Visualizing Mechanisms and Workflows

Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following sections provide Graphviz DOT scripts for generating such diagrams.

General Experimental Workflow for In Vitro Evaluation

This diagram outlines the typical workflow for assessing the anticancer potential of a novel compound.

Caption: A typical workflow for the in vitro evaluation of novel anticancer compounds.

Hypothesized Signaling Pathway Inhibition

Many quinazolin-4(3H)-one derivatives are known to inhibit receptor tyrosine kinase (RTK) signaling pathways, which are often dysregulated in cancer. This diagram illustrates a simplified, hypothetical pathway that could be targeted.

References

- 1. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 5-Methoxyquinazolin-4(3H)-one Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and natural products.[1] Among the various substituted quinazolinones, 5-methoxyquinazolin-4(3H)-one derivatives are emerging as a promising class of compounds with diverse pharmacological potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic targets of this compound analogs, tailored for researchers, scientists, and drug development professionals.

Synthesis of the Quinazolinone Core

The synthesis of the quinazolin-4(3H)-one core can be achieved through a variety of methods, offering flexibility in precursor selection and reaction conditions. Common strategies include:

-

Condensation and Cyclization: A widely employed method involves the acylation of an appropriate anthranilic acid derivative, followed by ring closure with acetic anhydride to form a benzoxazinone intermediate. Subsequent reaction with an amine leads to the desired 4(3H)-quinazolinone.[2]

-

Oxidative Cyclization: This approach can be used to synthesize fused quinazolinones from N-pyridylindoles with moderate to high yields.[3]

-

One-Pot Synthesis: One-pot oxidative cyclization of o-aminobenzamides can be catalyzed by transition metal complexes, such as iridium catalysts, under hydrogen transfer conditions.[3]

-

Microwave and Ultrasound-Assisted Synthesis: These techniques offer advantages such as improved yields, reduced reaction times, and often eliminate the need for organic solvents.[3] For instance, 4(3H)-quinazolinones can be synthesized from an anthranilic acid, a primary aromatic amine, and a carboxylic acid in an ionic liquid under ultrasound irradiation.[3]

Biological Activities and Therapeutic Targets

Quinazolin-4(3H)-one derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.[4][5][6] Key therapeutic areas where these compounds have shown promise include oncology, neurology, and infectious diseases.

Anticancer Activity

A significant body of research has focused on the anticancer properties of quinazolin-4(3H)-one derivatives.[1][7][8] Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Tyrosine Kinase Inhibition: Many quinazolinone-based molecules, such as gefitinib, erlotinib, and lapatinib, are potent inhibitors of various tyrosine kinases.[9] The 4(3H)-quinazolinone scaffold can effectively target the ATP-binding site of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][11] Inhibition of these pathways can lead to the induction of apoptosis and suppression of tumor growth.[10]

dot

Simplified EGFR Signaling Pathway Inhibition

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative quinazolin-4(3H)-one derivatives against various cancer cell lines and protein kinases.

Table 1: In Vitro Cytotoxicity of Quinazolin-4(3H)-one Derivatives [9][11][12][13]

| Compound/Drug | Cancer Cell Line | IC50 (µM) |

| Quinazolinone Derivative 2j | MCF-7 (Breast) | 3.79 ± 0.96 |

| Quinazolinone Derivative 3j | MCF-7 (Breast) | 0.20 ± 0.02 |

| Lapatinib (Control) | MCF-7 (Breast) | 5.9 ± 0.74 |

| Quinazolinone Derivative 3a | A2780 (Ovarian) | 3.00 ± 1.20 |

| Quinazolinone Derivative 3g | A2780 (Ovarian) | 0.14 ± 0.03 |

| Lapatinib (Control) | A2780 (Ovarian) | 12.11 ± 1.03 |

| Quinazolinone Derivative 32 | A549 (Lung) | 0.02 ± 0.091 |

| Etoposide (Control) | A549 (Lung) | 3.34 |

Table 2: Enzyme Inhibitory Activity of Quinazolin-4(3H)-one Derivatives [9][12][13]

| Compound | Target Kinase | IC50 (µM) |

| Quinazolinone Derivative 2i | CDK2 | 0.173 ± 0.012 |

| Quinazolinone Derivative 3i | CDK2 | 0.177 ± 0.032 |

| Imatinib (Control) | CDK2 | 0.131 ± 0.015 |

| Quinazolinone Derivative 2h | EGFR | 0.102 ± 0.014 |

| Quinazolinone Derivative 2i | EGFR | 0.097 ± 0.019 |

| Erlotinib (Control) | EGFR | 0.056 ± 0.012 |

Anticonvulsant Activity

Derivatives of quinazolin-4(3H)-one have demonstrated significant potential as anticonvulsant agents.[1] Studies have shown that certain substituted quinazolinones exhibit potent activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests.[1]

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents.[11] Quinazolin-4(3H)-one derivatives have shown promising activity against a range of bacterial and fungal strains, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable or superior to standard antibiotics.[2][11]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

A common synthetic route involves the reaction of an N-acylanthranilic acid with an appropriate amine.

dot

General Synthetic Workflow for Quinazolinones

Detailed Protocol:

-

Acylation of Anthranilic Acid: Anthranilic acid is reacted with an acyl chloride in a suitable solvent.[2]

-

Formation of Benzoxazinone: The resulting N-acylanthranilic acid is cyclized, typically using acetic anhydride, to yield the corresponding 1,3-benzoxazin-4-one.[2]

-

Reaction with Amine: The benzoxazinone intermediate is then reacted with a primary amine in a solvent such as toluene and refluxed for several hours.[2]

-

Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified, commonly by column chromatography on silica gel.[2]

In Vitro Cytotoxicity Assay (SRB Assay)

The sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with SRB solution.

-

Washing: Unbound dye is removed by washing with acetic acid.

-

Solubilization and Absorbance Measurement: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: The IC50 values are calculated from the dose-response curves.

Tyrosine Kinase Inhibition Assay

Enzyme-linked immunosorbent assays (ELISAs) are commonly used to assess the inhibitory activity of compounds against specific tyrosine kinases.

Protocol:

-

Coating: 96-well plates are coated with a substrate for the specific kinase.

-

Kinase Reaction: The kinase, ATP, and various concentrations of the test compound are added to the wells and incubated to allow the phosphorylation reaction to occur.

-

Detection: A primary antibody specific to the phosphorylated substrate is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Development: A substrate for HRP (e.g., TMB) is added to produce a colorimetric signal.

-

Absorbance Measurement: The absorbance is read at a specific wavelength, and the IC50 values are determined.

Conclusion

This compound derivatives and their analogs represent a versatile and promising scaffold for the development of new therapeutic agents. Their synthetic accessibility and broad range of biological activities, particularly in oncology, make them a focal point for ongoing and future drug discovery efforts. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full potential of this important class of heterocyclic compounds. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the promise of these molecules into clinical realities.

References

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. View of RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]

- 4. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery [mdpi.com]

- 6. 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 7-methoxy-6-nitroquinazolin-4(3H)-one | 1012057-47-4 | Benchchem [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic Profile of 5-Methoxyquinazolin-4(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-methoxyquinazolin-4(3H)-one, a significant heterocyclic scaffold in medicinal chemistry. Due to the limited availability of a complete public dataset for this compound, this report presents the spectroscopic data for a closely related derivative, 3-Benzyl-2-(3-hydroxybenzyl)-6-methoxyquinazolin-4(3H)-one , as a representative example. This information is intended to serve as a valuable reference for researchers engaged in the synthesis, characterization, and development of quinazolinone-based therapeutic agents.

Spectroscopic Data

The structural elucidation of quinazolinone derivatives relies on the collective interpretation of data from various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insights into the molecular structure by probing the magnetic properties of atomic nuclei. The data presented below is for 3-Benzyl-2-(3-hydroxybenzyl)-6-methoxyquinazolin-4(3H)-one.[1]

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.06 | s | 1H | -OH |

| 7.42 | q, J = 2.7 Hz | 1H | Ar-H |

| 7.37–7.19 | m | 5H | Ar-H (benzyl) |

| 7.11 | td, J = 5.6, 2.7 Hz | 3H | Ar-H |

| 6.81 | d, J = 2.8 Hz | 2H | Ar-H |

| 6.73 | d, J = 7.6 Hz | 1H | Ar-H |

| 5.13 | s | 2H | -CH₂- (benzyl) |

| 3.99 | s | 2H | -CH₂- |

| 3.97 | s | 3H | -OCH₃ |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 161.7 | C=O |

| 158.5 | C-O (Ar) |

| 158.4 | C-O (Ar) |

| 154.4 | C=N |

| 139.6 | C (Ar) |

| 136.1 | C (Ar) |

| 136.0 | C (Ar) |

| 130.9 | CH (Ar) |

| 129.8 | CH (Ar) |

| 129.2 | CH (Ar) |

| 128.0 | CH (Ar) |

| 126.6 | CH (Ar) |

| 126.4 | CH (Ar) |

| 124.1 | CH (Ar) |

| 120.8 | C (Ar) |

| 119.7 | CH (Ar) |

| 115.4 | CH (Ar) |

| 113.6 | CH (Ar) |

| 108.1 | CH (Ar) |

| 55.8 | -OCH₃ |

| 46.4 | -CH₂- (benzyl) |

| 41.2 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The data below is for 3-Benzyl-2-(3-hydroxybenzyl)-6-methoxyquinazolin-4(3H)-one.[1]

| Wavenumber (cm⁻¹) | Assignment |

| 3005 | C-H stretch (aromatic) |

| 1670 | C=O stretch (amide) |

| 1593 | C=C stretch (aromatic) |

| 1495 | C=C stretch (aromatic) |

| 1456 | C-H bend (aliphatic) |

| 1362 | C-N stretch |

| 1275 | C-O stretch (aryl ether) |

| 1155 | C-O stretch |

| 1028 | C-O stretch |

| 750 | C-H bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The data below is for 3-Benzyl-2-(3-hydroxybenzyl)-6-methoxyquinazolin-4(3H)-one.[1]

| m/z | Assignment |

| 373.1547 | [M + H]⁺ |

Experimental Protocols

Detailed methodologies are essential for acquiring high-quality and reproducible spectroscopic data. The following are standard protocols for the analysis of quinazolinone derivatives.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the quinazolinone sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool placed in a Pasteur pipette to remove any particulate matter.

Instrumentation and Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 16 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, acquire the spectrum using proton broadband decoupling. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 0 to 220 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.

Data Processing:

-

Process the raw data by applying a Fourier transform.

-

Phase the spectrum and apply a baseline correction.

-

Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the quinazolinone sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

Instrumentation and Data Acquisition:

-

Use a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in the positive or negative ion mode, depending on the analyte's properties.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized quinazolinone compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Structure-Activity Relationship of 5-Methoxy Substituted Quinazolinones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazolinones are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. Among the various substitutions, the introduction of a methoxy group at the 5-position of the quinazolinone ring system has been explored for its potential to modulate biological activity. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 5-methoxy substituted quinazolinones, with a focus on their anticancer and antimicrobial effects. This document details synthetic methodologies, summarizes quantitative biological data, and outlines key experimental protocols. Furthermore, it visualizes critical pathways and workflows to facilitate a deeper understanding of this important class of compounds.

Introduction

The quinazolinone scaffold, a fusion of a benzene ring and a pyrimidinone ring, is a privileged structure in medicinal chemistry. The continuous interest in this scaffold stems from its presence in various approved drugs and numerous potent clinical candidates. The biological activity of quinazolinone derivatives can be finely tuned by introducing different substituents at various positions of the bicyclic ring system. The 5-methoxy substitution, in particular, is of interest due to the electronic and steric properties of the methoxy group, which can influence the molecule's interaction with biological targets, as well as its pharmacokinetic profile. This guide will delve into the known effects of this specific substitution on the anticancer and antimicrobial activities of quinazolinones.

Synthetic Strategies

The synthesis of 5-methoxy substituted quinazolinones typically starts from 2-amino-5-methoxybenzoic acid or its derivatives. A general and widely used method is the Niementowski quinazolinone synthesis.

General Synthetic Protocol: Niementowski Reaction

A common route for the synthesis of 2-substituted-5-methoxy-4(3H)-quinazolinones involves the condensation of 2-amino-5-methoxybenzoic acid with an appropriate amide or a related precursor. A generalized protocol is as follows:

-

Step 1: Amide Formation (if necessary): The desired substituent for the 2-position is introduced via an amide. For instance, reacting an acyl chloride with ammonia or a primary amine can yield the necessary amide.

-

Step 2: Condensation: A mixture of 2-amino-5-methoxybenzoic acid and the corresponding amide (or a nitrile) is heated, often in the presence of a catalyst or a dehydrating agent like polyphosphoric acid (PPA). Microwave irradiation can also be employed to accelerate the reaction.

-

Step 3: Cyclization: The intermediate undergoes intramolecular cyclization to form the quinazolinone ring.

-

Step 4: Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.

Structure-Activity Relationship (SAR)

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazolinone core and any appended functionalities. While systematic SAR studies focusing exclusively on the 5-methoxy substitution are not extensively documented in publicly available literature, we can infer potential trends based on the known electronic and steric effects of the methoxy group and data from related substituted quinazolinones.

Anticancer Activity

Quinazolinone derivatives are well-known for their anticancer properties, often attributed to their ability to inhibit protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). The methoxy group, being an electron-donating group, can influence the electron density of the quinazolinone ring system, potentially affecting its binding affinity to target enzymes.

Table 1: Anticancer Activity of Methoxy-Substituted Quinazolinone Derivatives

| Compound ID | Substitution Pattern | Target/Cell Line | IC50 (µM) | Reference |

| 1 | 2-(2-methoxyphenyl), 6,7-dimethoxy | A549 | 8.5 | Fused pyrimidine derivatives as anticancer agents |

| 2 | 2-(4-methoxyphenyl), 6,7-dimethoxy | A549 | 7.2 | Fused pyrimidine derivatives as anticancer agents |

| 3 | 2-(3,4,5-trimethoxyphenyl), 6,7-dimethoxy | A549 | 5.8 | Fused pyrimidine derivatives as anticancer agents |

| 4 | 6-methoxy, 7-(3-morpholinopropoxy) | A431 | >10.0 | Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives[1] |

| 5 | 6,7-dimethoxy | H1975 | Varies | Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)[2] |

Note: The data presented here is for quinazolinones with methoxy substitutions at various positions to illustrate the general effect of this functional group. Specific and comprehensive SAR data for a series of 5-methoxy substituted analogues is limited in the available literature.

The EGFR signaling pathway is a critical target for many quinazolinone-based anticancer agents. These inhibitors typically act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, thereby blocking downstream signaling cascades that promote cell proliferation and survival.

Antimicrobial Activity

Quinazolinone derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The mechanism of action is often related to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. The lipophilicity and electronic properties conferred by substituents play a crucial role in their antimicrobial efficacy.

Table 2: Antimicrobial Activity of Methoxy-Substituted Quinazolinone Derivatives

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| A-4 | 6-bromo, 2-(phenyliminothiazolidinone), 3-(p-methoxybenzaldehyde) | P. aeruginosa | - | Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives[3] |

| A-4 | 6-bromo, 2-(phenyliminothiazolidinone), 3-(p-methoxybenzaldehyde) | S. pyogenes | - | Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives[3] |

| A-4 | 6-bromo, 2-(phenyliminothiazolidinone), 3-(p-methoxybenzaldehyde) | E. coli | - | Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives[3] |

| A-4 | 6-bromo, 2-(phenyliminothiazolidinone), 3-(p-methoxybenzaldehyde) | A. niger | - | Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives[3] |

| 18 | 2-(pyrrolidin-1-yl), 3-(4-methoxyphenyl) | S. aureus | 5 | Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects[4] |

| 18 | 2-(pyrrolidin-1-yl), 3-(4-methoxyphenyl) | B. cereus | 2.5 | Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects[4] |

| 19 | 2-(pyrrolidin-1-yl), 3-(3,4,5-trimethoxyphenyl) | K. pneumoniae | 1.25 | Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects[4] |

Note: The data presented here is for quinazolinones with methoxy substitutions at various positions to illustrate the general effect of this functional group. Specific and comprehensive SAR data for a series of 5-methoxy substituted analogues is limited in the available literature.

Experimental Protocols

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The synthesized 5-methoxy quinazolinone derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and DMSO or a solubilization buffer is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: The 5-methoxy quinazolinone derivatives are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

5-Methoxy substituted quinazolinones represent a promising area of research within the broader field of medicinal chemistry. While comprehensive structure-activity relationship studies specifically focused on the 5-methoxy substitution are still emerging, the existing data on related methoxy-substituted quinazolinones suggest that this functional group can significantly influence their anticancer and antimicrobial properties. The synthetic routes to these compounds are well-established, allowing for the generation of diverse libraries for biological screening. Future research should focus on systematic studies to elucidate the precise effects of the 5-methoxy group on various biological targets, which will be instrumental in the rational design of more potent and selective therapeutic agents. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers dedicated to advancing the field of quinazolinone-based drug discovery.

References

- 1. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Laboratory Synthesis of 5-methoxyquinazolin-4(3H)-one

Abstract

This document provides a detailed protocol for the laboratory synthesis of 5-methoxyquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the Niementowski reaction, a classical and reliable method for the formation of the quinazolinone scaffold.[1] The protocol outlines the reaction of 2-amino-6-methoxybenzoic acid with formamide under thermal conditions. This application note includes a summary of quantitative data, a detailed experimental procedure, and a visual representation of the synthetic workflow.

Introduction

Quinazolin-4(3H)-one and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[2] These scaffolds are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The methoxy-substituted quinazolinone, this compound, is a valuable building block for the synthesis of more complex pharmaceutical agents. This protocol details a straightforward and efficient one-step synthesis from the commercially available starting material, 2-amino-6-methoxybenzoic acid.[3][4]

Synthetic Scheme

The synthesis proceeds via the Niementowski reaction, which involves the condensation and cyclization of an anthranilic acid derivative with an amide.[1] In this protocol, 2-amino-6-methoxybenzoic acid is heated with an excess of formamide, which serves as both a reactant and a solvent, to yield the desired this compound.

(Note: Image is a placeholder for the chemical reaction structure)

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. The data presented are representative values based on typical Niementowski reactions and may vary depending on the specific experimental conditions and scale.

| Parameter | Value | Notes |

| Reactants | ||

| 2-Amino-6-methoxybenzoic Acid | 1.0 eq (10.0 g, 59.8 mmol) | Starting Material |

| Formamide | 5.0 eq (13.5 g, 299 mmol, 12.1 mL) | Reagent and Solvent |

| Reaction Conditions | ||

| Temperature | 150-160 °C | Maintained using a sand or oil bath |

| Reaction Time | 4-6 hours | Monitored by Thin Layer Chromatography (TLC) |

| Product Yield & Purity | ||

| Theoretical Yield | 10.5 g | Based on the limiting reactant |

| Typical Experimental Yield | 7.4 - 8.4 g (70-80%) | After purification by recrystallization |

| Purity (by HPLC) | >98% | After recrystallization |

| Characterization | ||

| Melting Point | 238-240 °C (decomposed) | Representative value |

| Molecular Formula | C₉H₈N₂O₂ | |

| Molecular Weight | 176.17 g/mol |

Experimental Protocol

4.1 Materials and Equipment

-

Formamide (ACS grade or higher)

-

Ethanol (95% or absolute)

-

Deionized water

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer and stir bar

-

Sand or oil bath

-

Thermometer or temperature probe

-

Buchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Rotary evaporator

-

Melting point apparatus

-

HPLC system for purity analysis

4.2 Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-6-methoxybenzoic acid (10.0 g, 59.8 mmol) and formamide (12.1 mL, 299 mmol).

-

Heating: Place the flask in a sand or oil bath on a magnetic stirrer hotplate. Attach a reflux condenser to the flask.

-

Reaction: Heat the reaction mixture with stirring to 150-160 °C. Maintain this temperature for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 9:1 Dichloromethane:Methanol). The starting material spot should diminish and a new, more polar product spot should appear.

-

Cooling and Precipitation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. As the mixture cools, a solid precipitate will form.

-

Isolation: Add 50 mL of cold deionized water to the flask and stir vigorously to break up the solid. Collect the crude product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with two portions of 20 mL cold deionized water, followed by one portion of 15 mL cold ethanol to remove residual formamide and other impurities.

4.3 Purification

-

Recrystallization: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated at reflux for 10-15 minutes before being filtered hot to remove the charcoal.

-

Crystallization: Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to complete the crystallization process.

-

Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60-70 °C to a constant weight.

4.4 Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The melting point and HPLC purity should also be determined.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 2. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-6-methoxybenzoic Acid | 53600-33-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 2-Amino-6-methoxybenzoic Acid | 53600-33-2 | TCI Deutschland GmbH [tcichemicals.com]

Application Notes & Protocols for the Analysis of 5-methoxyquinazolin-4(3H)-one

This document provides detailed application notes and experimental protocols for the analytical characterization and quantification of 5-methoxyquinazolin-4(3H)-one. The methodologies described are based on common analytical techniques employed for quinazolinone derivatives and are intended for use by researchers, scientists, and professionals in drug development.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and quantifying this compound in bulk materials or formulated products. A reversed-phase method is typically employed for separating the analyte from related impurities.

Experimental Protocol: Reversed-Phase HPLC

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water or 95% ethyl alcohol, to a final concentration of approximately 0.1 mg/mL.[1]

-

Use volumetric glassware for accurate dilutions.[1]

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

-

-

Instrumentation and Conditions:

-

HPLC System: A system equipped with a UV-Vis or Diode Array Detector (DAD), such as a Dionex UltiMate 3000 or equivalent.[1]

-

Column: A C18 reversed-phase column (e.g., Newcrom R1) is suitable for this class of compounds.[2]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., 0.1% orthophosphoric acid or formic acid for MS compatibility). A typical starting condition could be a ratio of 80:20 (Acetonitrile:Aqueous Buffer).[1][2]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: Monitor at a wavelength where the compound exhibits maximum absorbance, determined by a UV scan. For related quinazolinones, 231 nm has been used.[1]

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

For quantification, a calibration curve is constructed by injecting known concentrations of a certified reference standard.

-

Workflow for HPLC Analysis

Caption: Workflow for HPLC analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an ideal tool for confirming the molecular weight and obtaining structural information about this compound and its potential metabolites or degradation products.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation:

-

Prepare samples as described in the HPLC protocol, typically at a lower concentration (e.g., 1-10 µg/mL).

-

Use MS-grade solvents (e.g., acetonitrile, methanol, formic acid) to minimize background interference.

-

-

Instrumentation and Conditions:

-

LC System: An HPLC or UPLC system coupled to a mass spectrometer.

-

Mass Spectrometer: A Triple Quadrupole (QQQ) or high-resolution mass spectrometer like a Quadrupole-Orbitrap (e.g., Thermo Scientific Q Exactive Plus) or Time-of-Flight (TOF) instrument.[3][4]

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is common for quinazolinone derivatives.[5]

-

LC Conditions: Similar to the HPLC method, but using MS-compatible mobile phases (e.g., replacing non-volatile acids like phosphoric acid with 0.1% formic acid).

-

MS Parameters:

-

Scan Mode: Full scan mode to detect the protonated molecule [M+H]⁺.

-

Collision Energy (for MS/MS): Optimize to induce fragmentation and generate a characteristic fragmentation pattern.

-

Expected [M+H]⁺ for C₉H₈N₂O₂: m/z 177.06.

-

-

-

Data Analysis:

-

Confirm the presence of the target compound by extracting the ion chromatogram for its expected m/z value.

-

Analyze the fragmentation pattern in MS/MS spectra to elucidate the structure and confirm the identity.

-

Quantitative Data Summary for Related Quinazolinones

| Analytical Technique | Compound/Fragment | Expected m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Reference |

| LC-MS (ESI) | C₁₆H₁₈N₆O₄ Derivative | 359.14 | 359.08 | [5] |

| HRMS (ESI-TOF) | 3-Benzyl-2-(3-hydroxybenzyl)-6-methoxyquinazolin-4(3H)-one | 373.1547 | 373.1549 | [4] |

| LC-MS | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | 225 | 225 | [6] |

| LC-MS | 2-(p-Tolyl)-2,3-dihydroquinazolin-4(1H)-one | 239 | 239 | [6] |

Workflow for LC-MS Analysis

Caption: Workflow for LC-MS identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.